

# Clinical trial data comparing Prenalterol to placebo in heart failure

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# Prenalterol in Heart Failure: A Comparative Analysis Against Placebo

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **Prenalterol** and placebo in the treatment of heart failure, supported by clinical trial data. The information is presented to facilitate a clear understanding of the drug's performance and a detailed look at the methodologies of the studies cited.

**Prenalterol**, a selective β1-adrenoceptor partial agonist, has been investigated for its potential therapeutic role in heart failure. Clinical studies have aimed to elucidate its effects on cardiac function and patient outcomes compared to placebo. This guide synthesizes the available quantitative data and experimental protocols from key clinical trials to offer a comprehensive overview.

## **Quantitative Data Summary**

The following tables summarize the key hemodynamic and clinical endpoints from a pivotal sixmonth, randomized, double-blind, placebo-controlled study investigating the effects of oral **Prenalterol** in patients with chronic ischemic left ventricular failure.

Table 1: Bicycle Exercise Capacity (Watts)



| Timepoint | Prenalterol (n=14) | Placebo (n=14) |
|-----------|--------------------|----------------|
| Baseline  | 68 (SEM 8)         | 71 (SEM 8)     |
| 6 Months  | 82 (SEM 9)*        | 77 (SEM 9)     |

Note: The increase in exercise capacity for the Prenalterol group from baseline to six months was statistically significant (P<0.01). There was no statistically significant difference in the change from baseline between the Prenalterol and placebo groups.

Table 2: Maximum Exercise Heart Rate (beats/min)

| Timepoint  | Prenalterol (n=14) | Placebo (n=14) |
|--|--------------------|----------------|
| Baseline   | 125 (SEM 5)        | 124 (SEM 5)    |
| 6 Months   | 114 (SEM 5)*       | 125 (SEM 5)    |
| Note: The reduction in maximum exercise heart rate in the Prenalterol group was significant compared to the placebo group (P<0.05).[1] |                    |                |

Table 3: Radionuclide Left Ventricular Ejection Fraction (%)



| Timepoint | Condition  | Prenalterol (n=14) | Placebo (n=14) |
|-----------|------------|--------------------|----------------|
| Baseline  | Rest       | 28 (SEM 3)         | 27 (SEM 3)     |
| Exercise  | 27 (SEM 3) | 26 (SEM 3)         |                |
| 6 Months  | Rest       | 29 (SEM 3)         | 28 (SEM 3)     |
| Exercise  | 28 (SEM 4) | 27 (SEM 3)         | _              |

Note: There were no significant changes in left ventricular ejection fraction at rest or during exercise in either group over the six-month period.[1]

Table 4: Cardiothoracic Ratio

observed in either group.[1]

| Timepoint   | Prenalterol (n=14) | Placebo (n=14)  |
|---|--------------------|-----------------|
| Baseline  | 0.54 (SEM 0.02)    | 0.55 (SEM 0.02) |
| 6 Months  | 0.54 (SEM 0.02)    | 0.56 (SEM 0.02) |
| Note: No significant changes in cardiothoracic ratio were |                    |                 |

## **Experimental Protocols**

The data presented above is primarily from a six-month, placebo-controlled, randomized, double-blind study.

#### Study Design:

Patient Population: 37 patients (29 male, 8 female; mean age 57 years) with chronic ischemic left ventricular failure and dyspnea corresponding to New York Heart Association (NYHA) class III, who were already receiving treatment with digoxin and diuretics.[1]



- Intervention: Patients were randomly assigned to receive either oral Prenalterol or a
  matching placebo. The initial dose of Prenalterol was 25 mg twice daily, which was
  increased to 50 mg twice daily after two weeks if tolerated.
- Randomization and Blinding: The study was a randomized, double-blind trial, where neither the patients nor the investigators knew the treatment allocation.
- Outcome Measures: The primary endpoints included bicycle exercise capacity, maximum exercise heart rate, radionuclide left ventricular ejection fraction at rest and during exercise, and cardiothoracic ratio.
- Data Analysis: Statistical comparisons were made between the **Prenalterol** and placebo groups, as well as within each group from baseline to the six-month follow-up.

## **Signaling Pathway and Experimental Workflow**

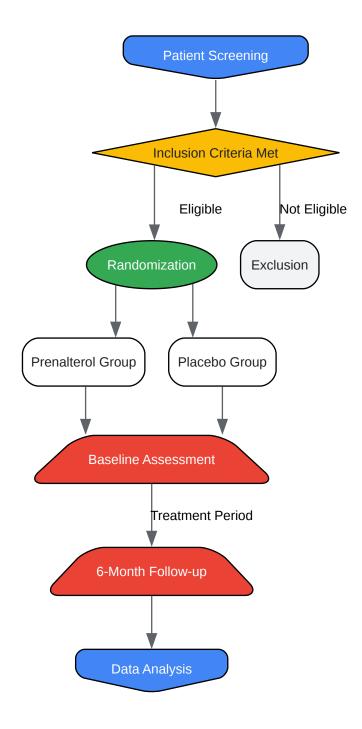
To visualize the underlying mechanisms and study design, the following diagrams are provided.



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Prenalterol's Mechanism of Action





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Clinical Trial Workflow

### **Adverse Effects**

In the six-month trial, **Prenalterol** was reported to be well-tolerated. There was no observed increase in the frequency of angina or ventricular arrhythmias compared to placebo.[1] Other



studies have noted transient palpitations and transmitted arm pulsations, which often resolved with dose adjustment.

## **Summary of Findings**

The available clinical trial data suggests that long-term oral administration of **Prenalterol** in patients with heart failure may lead to a modest improvement in exercise capacity and a reduction in maximum exercise heart rate. However, it does not appear to significantly alter left ventricular ejection fraction or cardiothoracic ratio compared to placebo. The drug was generally well-tolerated in the studied population. The observed benefits on exercise tolerance with a concomitant reduction in exercise heart rate suggest a potential dual action of beta-1 agonism and beta-blockade.

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### References

- 1. heart.bmj.com [heart.bmj.com]
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